molecular formula C18H17N3O3S B13358245 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13358245
M. Wt: 355.4 g/mol
InChI Key: WWRDVDBPRCHJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with a variety of functional groups, including cyano, phenyl, amino, oxo, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano and oxo groups are particularly reactive and can form covalent bonds with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate
  • Methyl [(2-cyanoethyl)(phenyl)amino]acetate
  • 2-Cyano-N-(2-nitrophenyl)acetamide

Uniqueness

2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are desired .

Biological Activity

The compound 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups, which may contribute to its biological activity:

  • Cyanoethyl group : Known for its role in enhancing lipophilicity.
  • Phenylamino moiety : Often associated with various biological interactions, including receptor binding.
  • Methylthio group : Can influence metabolic stability and bioavailability.

Research indicates that the compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting proliferation and apoptosis in cancer cells.
  • Modulation of Gene Expression : The compound has been observed to influence the expression of genes related to cell cycle regulation and apoptosis, indicating a possible role in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
SKM-1 (myelodysplastic syndrome)15Induction of apoptosis via caspase activation
HeLa (cervical cancer)20Cell cycle arrest at G1 phase
MCF-7 (breast cancer)25Inhibition of estrogen receptor signaling

These findings highlight the compound's potential as an anti-cancer agent.

In Vivo Studies

In vivo evaluations using xenograft models have shown promising results:

  • Tumor Growth Inhibition : Administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Survival Rates : Mice treated with the compound exhibited improved survival rates, suggesting a beneficial therapeutic index.

Case Studies

  • Case Study on Myelodysplastic Syndrome :
    • A study involving SKM-1 cell lines showed that treatment with the compound resulted in increased levels of acetylated histones, indicating its role as a histone deacetylase inhibitor. This was correlated with enhanced apoptosis and cell cycle arrest.
  • Breast Cancer Model :
    • In a study using MCF-7 cells, the compound demonstrated significant anti-proliferative effects. The mechanism was linked to estrogen receptor modulation, which is crucial for breast cancer progression.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Toxicological assessments show minimal adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H17N3O3S/c1-25-17-15(9-5-11-20-17)18(23)24-13-16(22)21(12-6-10-19)14-7-3-2-4-8-14/h2-5,7-9,11H,6,12-13H2,1H3

InChI Key

WWRDVDBPRCHJAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N(CCC#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.